Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves similar steps as in laboratory settings but scaled up with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation with N-bromosuccinimide (NBS).
Major Products
Oxidation: Conversion to Methyl 6-carboxy-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate.
Reduction: Conversion to Methyl 6-hydroxymethyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival pathways . The compound binds to the ATP-binding site of these receptors, thereby inhibiting their kinase activity and leading to reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.
Indole: A bicyclic compound with a fused benzene and pyrrole ring, known for its biological activities.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits various biological activities.
Uniqueness
Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and ester functional groups. This combination allows for diverse chemical modifications and potential biological activities that are distinct from simpler heterocycles like pyrrole and indole .
Properties
IUPAC Name |
methyl 6-formyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-9-3-7(6-14)5-12-8(9)4-10(13)11(15)16-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUTZMNGQHIHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=N2)C=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170611 | |
Record name | Methyl 6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-35-3 | |
Record name | Methyl 6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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